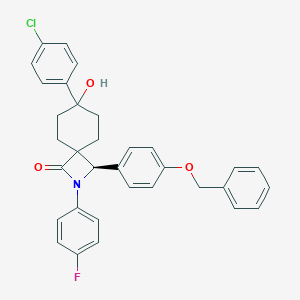

Sch 58053 Benzyl Ether

説明

Sch 58053 Benzyl Ether is a chemical compound with the molecular formula C33H29ClFNO3 and a molecular weight of 542.04. It is primarily used in biochemical and proteomics research . The compound is known for its specific interactions and applications in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ethers, including Sch 58053 Benzyl Ether, can be achieved through several methods. One common method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent. This reagent is effective for the synthesis of benzyl ethers and esters under mild conditions . The reaction typically involves the N-methylation of 2-benzyloxypyridine to produce the active reagent in situ, which then reacts with alcohols to form the desired benzyl ether.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of ether synthesis, such as the Williamson ether synthesis, can be applied. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .

化学反応の分析

Types of Reactions

Sch 58053 Benzyl Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

科学的研究の応用

Synthetic Methods

The synthesis of Sch 58053 Benzyl Ether typically involves the use of protective group strategies in organic synthesis. Common methods include:

- Williamson Ether Synthesis : Involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate.

- Use of Reagents : 2-benzyloxy-1-methylpyridinium triflate is often utilized for synthesizing benzyl ethers under mild conditions.

Cholesterol Absorption Inhibition

One of the most significant applications of this compound is its role as an inhibitor of cholesterol absorption. Research indicates that:

- In animal studies, particularly with mice, Sch 58053 effectively reduced cholesterol absorption by approximately 46% while increasing fecal neutral sterol excretion by 67%.

- The compound does not influence cellular cholesterol efflux but inhibits cholesterol uptake at the intestinal level, suggesting its potential as a therapeutic agent for hypercholesterolemia.

Antimicrobial and Anticancer Properties

Emerging studies suggest that derivatives of Sch 58053 may exhibit antimicrobial and anticancer activities:

- Antimicrobial Activity : Certain benzyl ether derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity : Research has indicated that compounds structurally related to Sch 58053 can suppress tumor growth in ovarian cancer models, demonstrating their potential as anticancer agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Cholesterol absorption | Significant inhibition |

| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | Anticancer | Tumor growth suppression (100% in mice) |

| Other benzyl derivatives | Antimicrobial | Varies by derivative |

This table illustrates that while Sch 58053 is primarily noted for its cholesterol-lowering effects, related compounds also demonstrate significant biological activities warranting further exploration.

Case Study 1: Cholesterol Absorption in Mice

In a controlled study involving mice treated with Sch 58053, researchers observed a marked decrease in intestinal cholesterol absorption compared to control groups. The findings suggest that this compound could be a viable candidate for managing hypercholesterolemia, emphasizing its potential therapeutic applications.

Case Study 2: Anticancer Efficacy

Another notable study evaluated the anticancer properties of benzyl ether derivatives, including those structurally similar to Sch 58053. Results indicated potent activity against ovarian cancer cells, leading to complete tumor regression in xenograft models. This highlights the compound's potential as an anticancer agent.

作用機序

The mechanism of action of Sch 58053 Benzyl Ether involves its interaction with specific molecular targets. The compound can act as a protecting group for alcohols, preventing unwanted reactions during synthesis. It may also interact with proteins and enzymes, influencing their activity and function. The exact molecular pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Sch 58053-d4 Benzyl Ether: A deuterated analog of Sch 58053 Benzyl Ether, used in similar research applications.

Benzyl Trichloroacetimidate: Another reagent used for the synthesis of benzyl ethers under acidic conditions.

Uniqueness

This compound is unique due to its specific molecular structure and properties, which make it suitable for use under mild conditions without the need for strong acids or bases. This characteristic distinguishes it from other benzyl ether reagents and makes it valuable for sensitive synthetic applications.

生物活性

Sch 58053 Benzyl Ether is a compound with significant biological activity, particularly in the context of cholesterol absorption and potential therapeutic applications. This article delves into its synthesis, biological effects, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C33H29ClFNO3

- Molecular Weight : 542.04 g/mol

- CAS Number : 194367-71-0

This compound is characterized by its complex structure, which includes a benzyl ether moiety that plays a crucial role in its biological interactions.

Cholesterol Absorption Inhibition

One of the primary areas of investigation for this compound is its effect on cholesterol absorption. Research indicates that Sch 58053 does not influence cellular cholesterol efflux but instead acts to inhibit cholesterol absorption at the intestinal level. This was demonstrated in studies involving mouse models where the compound effectively reduced cholesterol levels without affecting the cellular mechanisms responsible for cholesterol transport .

Antimicrobial and Anticancer Properties

While the primary focus has been on cholesterol absorption, there are indications that compounds related to Sch 58053 may exhibit antimicrobial and anticancer activities. For instance, derivatives of benzyl ethers have shown promise against various bacterial strains and cancer cell lines. In particular, studies have highlighted the effectiveness of certain benzyl indole derivatives against ovarian cancer xenografts, showcasing their potential as anticancer agents .

Comparative Biological Activity

To provide a clearer understanding of Sch 58053's biological activity, a comparative analysis with related compounds is useful:

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Cholesterol absorption | Significant inhibition |

| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | Anticancer | Tumor growth suppression (100% in mice) |

| Other benzyl derivatives | Antimicrobial | Varies by derivative |

This table illustrates that while Sch 58053 is primarily noted for its cholesterol-lowering effects, related compounds also show significant biological activities that warrant further exploration.

Case Study 1: Cholesterol Absorption in Mice

In a controlled study, mice treated with Sch 58053 exhibited a marked decrease in intestinal cholesterol absorption compared to control groups. The study concluded that the compound could be a viable candidate for managing hypercholesterolemia .

Case Study 2: Anticancer Efficacy

Another notable study evaluated the anticancer properties of benzyl ether derivatives, including those structurally similar to Sch 58053. The results indicated potent activity against ovarian cancer cells, leading to complete tumor regression in xenograft models .

Research Findings Summary

- Inhibition Mechanism : Sch 58053 inhibits cholesterol absorption without affecting cellular efflux mechanisms.

- Potential Therapeutic Use : The compound shows promise for therapeutic applications in hypercholesterolemia and possibly as an anticancer agent.

- Further Research Needed : Continued investigation into its mechanism of action and broader biological effects is essential.

特性

IUPAC Name |

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29ClFNO3/c34-26-10-8-25(9-11-26)33(38)20-18-32(19-21-33)30(36(31(32)37)28-14-12-27(35)13-15-28)24-6-16-29(17-7-24)39-22-23-4-2-1-3-5-23/h1-17,30,38H,18-22H2/t30-,32?,33?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSNEPSQCDBZPG-WUKUHOFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441290 | |

| Record name | Sch 58053 Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194367-71-0 | |

| Record name | Sch 58053 Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。